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Compound of Interest

Compound Name: 4,7-dibromo-1H-indole

Cat. No.: B177925 Get Quote

An In-depth Technical Guide to the Physicochemical and Application Properties of 4,7-
dibromo-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4,7-dibromo-1H-indole, a pivotal

halogenated indole derivative. Moving beyond a simple data presentation, this document

elucidates the causality behind its characterization, the logic of its synthetic applications, and

the self-validating nature of its analytical protocols. As a Senior Application Scientist, the aim is

to deliver not just data, but actionable, field-proven insights into the utility of this compound in

modern research and development.

Core Molecular Attributes
4,7-dibromo-1H-indole is a significant heterocyclic building block in medicinal chemistry and

organic synthesis.[1][2] Its structure, featuring two bromine atoms on the benzene portion of

the indole ring, provides unique electronic properties and synthetically versatile handles for

creating more complex molecules.[2][3] The foundational step in utilizing any chemical

compound is the unambiguous confirmation of its identity, which begins with its molecular

formula and the corresponding molecular weight.

The molecular formula of this compound is C₈H₅Br₂N, and its molecular weight is 274.94 g/mol

.[1][2][4] These fundamental values are the bedrock upon which all stoichiometric calculations,

analytical interpretations, and experimental designs are based.
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Physicochemical Data Summary
For ease of reference, the core quantitative data for 4,7-dibromo-1H-indole are summarized

below. These values are critical for experimental planning, including solvent selection, reaction

temperature, and safety protocols.

Property Value Source

CAS Number 126811-31-2 [4]

Molecular Formula C₈H₅Br₂N [2][4]

Molecular Weight 274.94 g/mol [1][4]

Appearance Solid

Boiling Point 368.956°C at 760 mmHg [2]

Density 2.048 g/cm³ [2]

Storage
Sealed in dry, room

temperature
[4]

The Self-Validating System: Experimental
Confirmation of Molecular Weight and Structure
Trust in a chemical reagent is paramount. The identity and purity of 4,7-dibromo-1H-indole are

not merely accepted from a label; they are confirmed through a suite of analytical techniques

that form a self-validating system. Each method provides a piece of the puzzle, and together

they authoritatively confirm the structure and, by extension, the molecular weight.

Mass Spectrometry (MS): Direct Molecular Weight
Determination
Mass spectrometry is the cornerstone technique for determining the molecular weight of a

compound. It measures the mass-to-charge ratio (m/z) of ionized molecules. For 4,7-dibromo-
1H-indole, the presence of two bromine atoms creates a distinctive isotopic pattern, providing

irrefutable evidence of its composition. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and
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⁸¹Br (~49.3%), in a nearly 1:1 ratio. Therefore, a molecule with two bromine atoms will exhibit a

characteristic triplet peak pattern in the mass spectrum:

(M)+ peak (containing two ⁷⁹Br atoms)

(M+2)+ peak (containing one ⁷⁹Br and one ⁸¹Br atom)

(M+4)+ peak (containing two ⁸¹Br atoms) The relative intensities of these peaks will be

approximately 1:2:1, a unique signature for a dibrominated compound.

Protocol: Electron Impact Mass Spectrometry (EI-MS)

Sample Preparation: A minute quantity of the solid sample is introduced into the mass

spectrometer, typically via a direct insertion probe.

Ionization: The sample is vaporized and bombarded with a high-energy electron beam

(typically 70 eV). This process, known as Electron Impact (EI), ejects an electron from the

molecule to form a molecular ion (M⁺˙).

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which

separates them based on their m/z ratio.

Detection: A detector records the abundance of ions at each m/z value.

Data Interpretation: The spectrum is analyzed to identify the molecular ion peak cluster

around m/z = 274, confirming the molecular weight and the dibrominated nature of the

compound.
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Mass Spectrometry Workflow for Structure Validation
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Caption: Workflow for MS-based molecular weight confirmation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b177925?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177925?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Spectroscopy:
Structural Elucidation
While MS confirms the molecular weight, NMR spectroscopy validates the specific

arrangement of atoms (the constitution). ¹H and ¹³C NMR spectra provide detailed information

about the chemical environment of each hydrogen and carbon atom, respectively, allowing for a

complete structural assignment.[5]

Protocol: ¹H and ¹³C NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the purified solid in ~0.6 mL of a suitable

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[5]

Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400

MHz or higher).

Data Interpretation:

¹H NMR: The spectrum is expected to show distinct signals for the N-H proton and the

aromatic protons on the indole ring. The integration (area under each peak) will

correspond to the number of protons, and the splitting patterns (multiplicity) will reveal

adjacent proton relationships.

¹³C NMR: The spectrum will show eight distinct signals corresponding to the eight carbon

atoms in the molecule, with their chemical shifts indicating their electronic environment

(e.g., aromatic, attached to bromine).

Infrared (IR) Spectroscopy: Functional Group
Identification
IR spectroscopy is used to identify the functional groups present in a molecule. For 4,7-
dibromo-1H-indole, the key absorption band to observe is the N-H stretch of the indole ring,

which provides further confirmation of the compound's identity.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
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Sample Preparation: A small amount of the solid sample is placed directly on the crystal of

an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Data Interpretation: The spectrum should display a characteristic absorption peak for the N-H

stretch, typically in the region of 3400-3300 cm⁻¹, confirming the presence of the indole

secondary amine.

Role in Synthesis and Drug Discovery
The true value of 4,7-dibromo-1H-indole lies in its application as a versatile synthetic

intermediate. The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in

numerous approved drugs and biologically active compounds.[6] The bromine atoms at the 4-

and 7-positions serve as strategic anchor points for introducing molecular diversity through

various cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions.

[7][8]

This compound is a key precursor for the synthesis of:

Kinase Inhibitors: It is used to synthesize carbazole carboxamide-based inhibitors targeting

Bruton's tyrosine kinase (BTK), which are investigated for the treatment of lymphatic

leukemia.[2]

Antiviral Agents: It serves as a building block for developing inhibitors of the Hepatitis C

virus.[2]

Chemosensors: The unique electronic properties of its derivatives have been harnessed to

create fluorescent chemosensors for detecting ions like iodide.[2]
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Application of 4,7-dibromo-1H-indole in Drug Discovery
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Caption: Role of 4,7-dibromo-1H-indole as a synthetic precursor.

Safety and Handling
As with any chemical reagent, proper handling of 4,7-dibromo-1H-indole is essential for

laboratory safety. Based on available safety data, the compound is classified as an irritant and

may cause allergic skin reactions.

Hazard Codes: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).

Precautionary Measures: P280 (Wear protective gloves/protective clothing/eye

protection/face protection).

Engineering Controls: Use only under a chemical fume hood. Ensure eyewash stations and

safety showers are readily accessible.[9][10]
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Storage: Store in a tightly sealed container in a dry, well-ventilated place at room

temperature.[4]

Incompatible Materials: Avoid contact with strong oxidizing agents.[9][10]

Conclusion
4,7-dibromo-1H-indole is a well-characterized and highly valuable compound in the fields of

organic synthesis and medicinal chemistry. Its molecular weight of 274.94 g/mol is not just a

theoretical value but is rigorously confirmed through a system of complementary analytical

techniques including mass spectrometry, NMR, and IR spectroscopy. The strategic placement

of two bromine atoms provides chemists with powerful tools to construct complex molecular

architectures, leading to the development of novel kinase inhibitors, antiviral agents, and

advanced materials. Adherence to established safety protocols ensures its effective and safe

utilization in the laboratory.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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